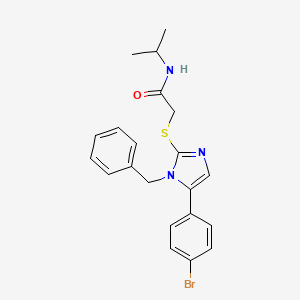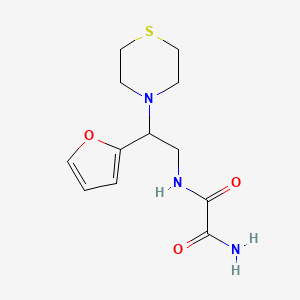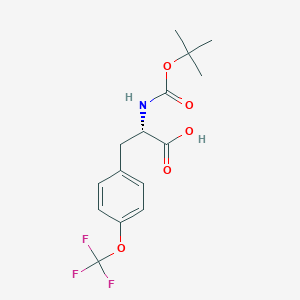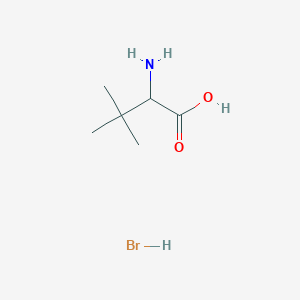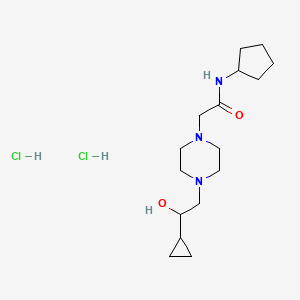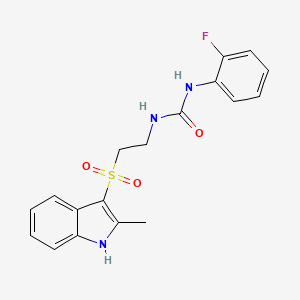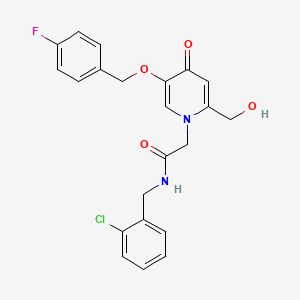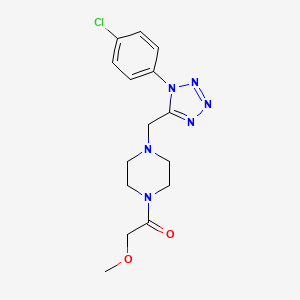
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is also an intermediate in the production of ®-Cetirizine .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. One of the methods includes the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone . Another method involves the use of 2- {4- [ (4-chlorophenyl) (phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro- N, N -dimethylacetamide .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole ring, a piperazine ring, and a methoxyethanone group . The presence of these functional groups contributes to the compound’s biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, voltammetric data indicate that electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles leading to the disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.8 g/mol . It has a complex structure with 17 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The compound is likely to be solid at room temperature.
Wissenschaftliche Forschungsanwendungen
-
1-(4-Chlorophenyl)cyclopropylmethanone
- Application Summary : This compound was synthesized and characterized by elemental analysis, IR, 1 H NMR, 13 C NMR and mass spectral data . It has been tested in vivo against P388 murine lymphocytic leukaemia and found to have considerable activity .
- Methods of Application : The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .
- Results or Outcomes : The synthesis of esters of phorbol and epoxy derivatives has been carried out and the compounds were tested in vivo against P388 murine lymphocytic leukaemia; they were found to have considerable activity .
-
1-(4-Chlorophenyl)cyclopropylmethanone
- Application Summary : This compound was synthesized and characterized by elemental analysis, IR, 1 H NMR, 13 C NMR and mass spectral data . It has been tested in vivo against P388 murine lymphocytic leukaemia and found to have considerable activity .
- Methods of Application : The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .
- Results or Outcomes : The synthesis of esters of phorbol and epoxy derivatives has been carried out and the compounds were tested in vivo against P388 murine lymphocytic leukaemia; they were found to have considerable activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O2/c1-24-11-15(23)21-8-6-20(7-9-21)10-14-17-18-19-22(14)13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYAIKTWLVBKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

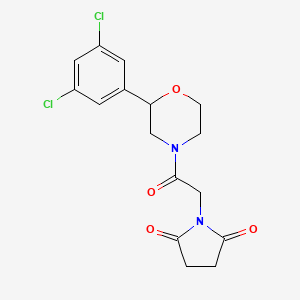
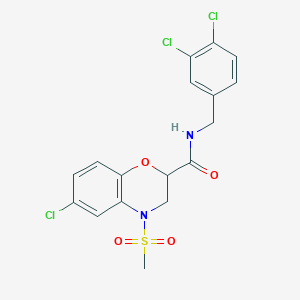
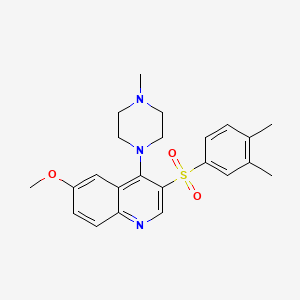
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2685098.png)
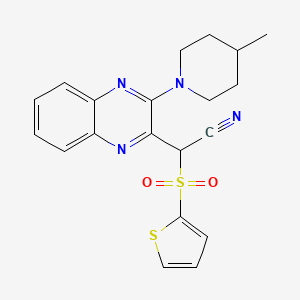
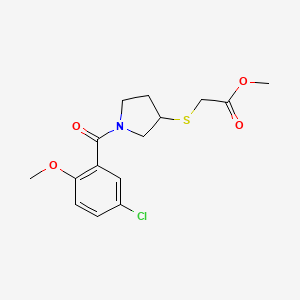
![5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2685104.png)
